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molecular formula C11H23NO B8382559 1-(1-Aminopropyl)-1-propylcyclopentan-3-ol

1-(1-Aminopropyl)-1-propylcyclopentan-3-ol

Cat. No. B8382559
M. Wt: 185.31 g/mol
InChI Key: PVJPYPXNWVUOCE-UHFFFAOYSA-N
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Patent
US08399482B2

Procedure details

1-(1-aminopropyl)-1-propylcyclopent-3-ene (63, 1.4 g, 8.25 mmol) was dissolved in THF (15 mL) at 0° C. under argon. Borane (9.1 mL, 9.07 mmol, 1M in THF) was added dropwise over 10 minutes. The reaction mixture was allowed to warm to room temperature before stirring overnight. After cooling to 0° C., water was added (4 mL), followed by hydrogen peroxide (5.8 mL, 30% solution in water) and sodium hydroxide solution (9.1 mL, 1M aqueous solution). After stirring for 5 minutes the mixture was extracted with ethyl acetate, dried over sodium sulphate and evaporated to give 1.54 g of desired product as a mixture of isomers. Rt=0.81, 0.84, 0.88 min (Method M). Detected mass: 186.2 (M+H+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
9.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1([CH2:10][CH2:11][CH3:12])[CH2:9][CH:8]=[CH:7][CH2:6]1)[CH2:3][CH3:4].B.[OH:14]O.[OH-].[Na+]>C1COCC1.O>[NH2:1][CH:2]([C:5]1([CH2:10][CH2:11][CH3:12])[CH2:9][CH2:8][CH:7]([OH:14])[CH2:6]1)[CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC(CC)C1(CC=CC1)CCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
B
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
9.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
before stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes the mixture
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CC)C1(CC(CC1)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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